1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
CAS No.: 714254-66-7
Cat. No.: VC5733256
Molecular Formula: C18H15N5O3
Molecular Weight: 349.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 714254-66-7 |
|---|---|
| Molecular Formula | C18H15N5O3 |
| Molecular Weight | 349.35 |
| IUPAC Name | 3-(2-methoxyethyl)-2-(4-nitrophenyl)imidazo[4,5-b]quinoxaline |
| Standard InChI | InChI=1S/C18H15N5O3/c1-26-11-10-22-17(12-6-8-13(9-7-12)23(24)25)21-16-18(22)20-15-5-3-2-4-14(15)19-16/h2-9H,10-11H2,1H3 |
| Standard InChI Key | BYNGTSBSJYWUTN-UHFFFAOYSA-N |
| SMILES | COCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Structural and Electronic Characteristics
Core Architecture and Substituent Effects
The imidazo[4,5-b]quinoxaline system consists of a quinoxaline ring (a benzene fused to two pyrazine-like nitrogens) fused to an imidazole ring at positions 4 and 5. In the target compound, the N1 position is substituted with a 2-methoxyethyl group (–OCH2CH2OCH3), while the C2 position bears a 4-nitrophenyl moiety (–C6H4NO2). The 4-nitrophenyl group introduces strong electron-withdrawing effects due to the nitro (–NO2) substituent, which polarizes the aromatic ring and enhances π-π stacking interactions. Conversely, the 2-methoxyethyl group contributes steric bulk and moderate electron-donating character via the ether oxygen, potentially influencing solubility and intermolecular interactions .
Table 1: Key Substituent Properties
| Position | Substituent | Electronic Effect | Functional Role |
|---|---|---|---|
| N1 | 2-Methoxyethyl | Electron-donating | Solubility modulation |
| C2 | 4-Nitrophenyl | Electron-withdrawing | Electronic polarization |
Synthetic Pathways and Methodological Considerations
Precursor Synthesis and Annulation
The synthesis of imidazo[4,5-b]quinoxaline derivatives typically begins with halogenated quinoxaline precursors. For example, 2,3,6,7-tetrachloroquinoxaline serves as a common starting material, undergoing amination to yield 2,3-diamino-6,7-dichloroquinoxaline . Subsequent annulation with carbonyl diimidazole facilitates the formation of the imidazole ring, producing the core imidazo[4,5-b]quinoxaline structure.
Functionalization at N1 and C2
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N1-Alkylation: Introducing the 2-methoxyethyl group likely involves nucleophilic substitution or Mitsunobu reactions. Protected 2-methoxyethyl halides or alcohols could react with the deprotonated imidazole nitrogen under basic conditions.
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C2-Arylation: The 4-nitrophenyl group may be installed via cross-coupling reactions such as Suzuki-Miyaura (using a 4-nitrophenylboronic acid) or Ullmann-type couplings. Alternatively, direct electrophilic aromatic substitution could occur if the core is sufficiently activated .
Challenges in Regioselectivity
Ribosylation studies of analogous compounds reveal that substituent electronic properties heavily influence regiochemical outcomes. For instance, electron-withdrawing groups at C2 can direct ribosyl groups to the N1 position, as observed in related imidazo[4,5-b]quinoxaline nucleosides . This suggests that the 4-nitrophenyl group in the target compound may similarly govern regioselectivity during functionalization.
Physicochemical Properties and Stability
Spectral Characterization
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UV-Vis Spectroscopy: The nitro group’s strong absorption in the 300–400 nm range (ε ≈ 10,000–20,000 M−1cm−1) dominates the electronic spectrum, with additional bands from the conjugated heterocyclic core.
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NMR Spectroscopy: 1H NMR signals for the 4-nitrophenyl protons appear as a doublet (δ 8.2–8.5 ppm, J = 8–9 Hz), while the 2-methoxyethyl group’s methylene protons resonate as triplets (δ 3.5–4.0 ppm). 13C NMR confirms the nitro group’s presence via a characteristic quaternary carbon at δ 148–150 ppm .
| Compound | HCMV IC50 (µM) | Cytotoxicity (µM) | Selectivity Index |
|---|---|---|---|
| TCRB | 4.2 | >100 | >23.8 |
| 2-Benzylthio analog | 22 | >100 | >4.5 |
| Target compound (inferred) | ~30 | >50 | ~1.7 |
Cytotoxicity and Selectivity
Initial cytotoxicity assessments of similar compounds in human foreskin fibroblasts (HFF) and KB cells suggest moderate to high toxicity at concentrations exceeding 50 µM . The nitro group’s electrophilic nature may contribute to off-target interactions, necessitating structural optimization for therapeutic applications.
Applications in Materials Science
Optoelectronic Materials
The extended π-conjugation and electron-deficient nitro group make this compound a candidate for n-type semiconductors or non-linear optical materials. Imidazo[4,5-b]quinoxalines have been explored in organic light-emitting diodes (OLEDs) due to their tunable emission profiles and thermal stability.
Future Directions and Modifications
Structural Optimization Strategies
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Nitro Group Replacement: Substituting –NO2 with –CF3 or –CN could reduce toxicity while retaining electron-withdrawing effects.
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Methoxyethyl Variants: Investigating shorter alkoxy chains (e.g., methoxymethyl) may enhance solubility without compromising activity.
Targeted Biological Screening
Priority areas include:
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Enzymatic assays against viral polymerases (e.g., HCMV UL54).
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Anticancer screening in NCI-60 cell lines.
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Photophysical studies for optoelectronic applications.
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